molecular formula C21H23N3O4 B12181902 N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide

Cat. No.: B12181902
M. Wt: 381.4 g/mol
InChI Key: OMKPQNUQJMDPGJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the quinoxaline derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Quinoxaline derivatives have been studied for their antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound may have potential as a therapeutic agent due to its biological activities.

    Industry: Quinoxaline derivatives can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline derivatives.

    Benzylquinoxaline: A similar compound with a benzyl group attached to the quinoxaline core.

    Methoxyquinoxaline: A quinoxaline derivative with methoxy groups.

Uniqueness

N-(3,4-dimethoxybenzyl)-3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methyl-3-oxoquinoxalin-2-yl)propanamide

InChI

InChI=1S/C21H23N3O4/c1-24-17-7-5-4-6-15(17)23-16(21(24)26)9-11-20(25)22-13-14-8-10-18(27-2)19(12-14)28-3/h4-8,10,12H,9,11,13H2,1-3H3,(H,22,25)

InChI Key

OMKPQNUQJMDPGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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